molecular formula C13H11FO2 B2945149 [2-(2-Fluorophenoxy)phenyl]methanol CAS No. 81890-62-2

[2-(2-Fluorophenoxy)phenyl]methanol

Cat. No.: B2945149
CAS No.: 81890-62-2
M. Wt: 218.227
InChI Key: OIOMPOUVFZRWNX-UHFFFAOYSA-N
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Description

[2-(2-Fluorophenoxy)phenyl]methanol is an organic compound with the molecular formula C13H11FO2 It is a member of the phenylmethanol family, characterized by the presence of a fluorine atom attached to the phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Fluorophenoxy)phenyl]methanol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-fluorophenol with benzyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Fluorophenoxy)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Fluorophenoxy)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds.

Biology

In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Fluorinated compounds often exhibit enhanced biological activity and stability, making them valuable in drug discovery and development .

Medicine

In medicine, this compound derivatives are investigated for their potential therapeutic applications. Fluorinated aromatic compounds are known to interact with biological targets in unique ways, potentially leading to the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [2-(2-Fluorophenoxy)phenyl]methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenoxy group can participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Chlorophenoxy)phenyl]methanol
  • [2-(2-Bromophenoxy)phenyl]methanol
  • [2-(2-Iodophenoxy)phenyl]methanol

Uniqueness

Compared to its halogenated analogs, [2-(2-Fluorophenoxy)phenyl]methanol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s small size and high electronegativity influence the compound’s reactivity, stability, and biological activity. These characteristics make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[2-(2-fluorophenoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOMPOUVFZRWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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